molecular formula C15H10N6O B7595927 3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide

3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide

Cat. No. B7595927
M. Wt: 290.28 g/mol
InChI Key: UZBMYIDQVRNGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide, also known as CTB, is a synthetic compound that belongs to the class of tetrazole-containing benzamides. CTB has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • A study described the synthesis of similar compounds, focusing on methods for preparing derivatives like 3-cyano- and 3-tetrazolyl- derivatives of benzoselenophene. This research contributes to the understanding of the molecular structures of similar compounds through X-ray structural analysis (Arsenyan, Paegle, & Belyakov, 2013).
  • Antimicrobial Applications and Docking Studies:

    • Research involving the synthesis and characterization of similar tetrazol-thiophene-2-carboxamides showed these compounds' potential in antimicrobial evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
  • Inhibitors in Biological Systems:

    • Another study focused on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, indicating their role as novel xanthine oxidase inhibitors. This has implications in the design of drugs for diseases related to xanthine oxidase activity (Zhang et al., 2019).
  • Allergic Disease Treatment:

    • Research on CR 2039 (Dizolast), a compound structurally similar to 3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide, suggested its potential as a potent inhibitor for allergic mediator release, beneficial in treating asthma and other allergic disorders (Revel, Ferrari, & Makovec, 1992).
  • Colorimetric Sensing Applications:

    • A study demonstrated the use of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives in colorimetric sensing, especially for detecting fluoride anions (Younes et al., 2020).
  • Corrosion Inhibition:

    • Compounds like N -((tetrazol-5-yl)methyl)benzamide have been synthesized and shown to have inhibitory activity against corrosion in acidic media, suggesting potential applications in material protection (Aouine et al., 2011).

properties

IUPAC Name

3-cyano-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O/c16-9-10-3-1-5-12(7-10)15(22)17-13-6-2-4-11(8-13)14-18-20-21-19-14/h1-8H,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBMYIDQVRNGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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